molecular formula C18H15IN2O3S B2580659 methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865545-32-0

methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2580659
CAS No.: 865545-32-0
M. Wt: 466.29
InChI Key: AVVQUNHXZZOOQT-CZIZESTLSA-N
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Description

Methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a dihydrobenzothiazole core fused with a carboxylate ester group at position 6. The (2E)-configuration indicates the stereochemistry of the imino group, which is substituted with a 2-iodobenzoyl moiety. The 3-ethyl group and iodine atom contribute to its steric and electronic properties, distinguishing it from simpler benzothiazole analogs.

Properties

IUPAC Name

methyl 3-ethyl-2-(2-iodobenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O3S/c1-3-21-14-9-8-11(17(23)24-2)10-15(14)25-18(21)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVQUNHXZZOOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 2-iodobenzoic acid with ethylamine to form an intermediate, which is then cyclized with 2-mercaptobenzothiazole under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodobenzoyl Group

The 2-iodobenzoyl substituent undergoes copper-catalyzed Ullmann-type coupling reactions. For example:

  • S-Arylation : In optimized conditions (CuBr, Et3_3N, DMF, 60°C), the iodine atom participates in intramolecular S-arylation to form benzothiolane derivatives (Table 1) .

EntryCatalystBaseSolventTemp (°C)Yield (%)
1CuIKOt^tBuDMF6077
2CuBrEt3_3NDMF6098
3CuClEt3_3NDMF6085

Table 1: Optimization of S-arylation conditions for iodobenzoyl derivatives .

This reaction proceeds via a copper(I)-thiolate intermediate, followed by oxidative addition and reductive elimination (Scheme 1) . Electron-deficient aryl halides exhibit slower oxidative addition, necessitating higher catalyst loading.

Reactivity of the Imino Group

The imino (-N=C-) group demonstrates stability under mild acidic conditions but undergoes hydrolysis under harsh acidic or basic conditions:

  • Hydrolysis : Treatment with triflic acid (10 eq., 60°C) selectively hydrolyzes the nitrile group in related compounds while preserving the imino functionality. In contrast, concentrated H2_2SO4_4 cleaves the benzothiazole ring and hydrolyzes both nitrile and imino groups to yield malonamide derivatives (Scheme 2) .

  • Reduction Attempts : Reduction of the imino group (e.g., using NaBH4_4 or catalytic hydrogenation) in similar compounds has been unsuccessful, likely due to steric hindrance from the ethyl and benzothiazole substituents .

Ester Group Transformations

The methyl ester at position 6 participates in standard ester reactions:

  • Saponification : Treatment with NaOH (aq.) converts the ester to a carboxylic acid, enhancing water solubility for biological assays .

  • Transesterification : Reacting with ethanol under acidic conditions yields the ethyl ester derivative, as demonstrated in structurally related benzothiazoles .

Benzothiazole Ring Modifications

The benzothiazole core undergoes electrophilic substitution, primarily at the electron-rich C-5 position:

  • Nitration : HNO3_3/H2_2SO4_4 introduces a nitro group at C-5, which can be reduced to an amine for further functionalization.

  • Halogenation : Br2_2 in acetic acid selectively brominates C-5, enabling cross-coupling reactions (e.g., Suzuki).

Coordination Chemistry

The sulfur and nitrogen atoms in the benzothiazole ring facilitate metal coordination:

  • Cu(I) Complexation : Forms stable complexes with Cu(I) salts, critical for catalytic cycles in Ullmann reactions (Scheme 2) .

  • Pd(II) Catalysis : Acts as a directing group in C–H activation reactions, enabling regioselective functionalization.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with the imino group undergoing retro-ene reactions.

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the iodobenzoyl group, generating free iodine and benzothiazole fragments .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the iodobenzoyl group enhances its reactivity and potential interactions with biological targets. The molecular formula is C16H18N2O2SC_{16}H_{18}N_2O_2S, and it has a molecular weight of 302.39 g/mol.

Biological Applications

  • Antimicrobial Activity :
    • Compounds containing benzothiazole derivatives have been documented to exhibit antimicrobial properties. Research indicates that similar structures can inhibit the growth of various bacterial strains and fungi. For instance, studies have shown that benzothiazole derivatives can act against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • There is growing interest in the anticancer properties of benzothiazole derivatives. The compound's structure may allow for interaction with DNA or other cellular targets, potentially leading to apoptosis in cancer cells. Preliminary studies suggest that related compounds can inhibit tumor growth in vitro and in vivo models .
  • Enzyme Inhibition :
    • Methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate may also serve as an enzyme inhibitor. Research has highlighted that benzothiazole derivatives can inhibit enzymes involved in various metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions involving benzothiazole precursors and iodobenzoyl derivatives. Understanding the synthetic pathways is crucial for developing analogs with enhanced efficacy or reduced toxicity.

Synthetic Route Overview:

StepReaction TypeKey ReagentsExpected Product
1CondensationBenzothiazole derivative + Iodobenzoyl reagentIntermediate compound
2CyclizationIntermediate + Ethylating agentMethyl (2E)-3-Ethyl compound
3PurificationCrystallization/ChromatographyPure product

Case Studies

  • Study on Antibacterial Activity :
    • A study published in Pharmaceutical Research demonstrated that benzothiazole derivatives showed significant antibacterial activity against multi-drug resistant strains. The synthesized compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
  • Evaluation of Anticancer Properties :
    • In vitro studies conducted on various cancer cell lines indicated that compounds similar to this compound induced apoptosis through the mitochondrial pathway .

Mechanism of Action

The mechanism of action of methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is not well understood. its structure suggests that it could interact with biological targets through multiple pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzothiazole Derivatives

Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate (CAS 86181-71-7)

  • Structure: Shares the dihydrobenzothiazole core and carboxylate ester but lacks the 2-iodobenzoyl substituent. Instead, it features a methyl group at position 3 and a simpler imino group.
  • Properties : The absence of iodine reduces molecular weight (C₁₁H₁₂N₂O₂S vs. C₁₈H₁₅IN₂O₃S) and lipophilicity. Its synthesis likely involves straightforward alkylation, contrasting with the target compound’s iodinated substituent, which may require specialized coupling reactions .

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

  • Structure: Features a benzothiazole-indole hybrid with a cyanoacetate group.
Substituent Variations and Stereochemistry

Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylvinyl]-...-carboxylate

  • Structure : Contains a thiazolo[3,2-a]pyrimidine ring system with methoxy and phenylvinyl substituents. The (2E)-configuration aligns with the target compound’s stereochemical preference, but the fused pyrimidine ring alters rigidity and solubility.
  • Spectroscopy : UV-Vis data (λ_max ~320 nm) suggest extended conjugation compared to the target compound, which may exhibit redshifted absorption due to iodine’s heavy atom effect .
Functional Group Impact
  • Iodine vs. Methyl/Methoxy Groups : The 2-iodobenzoyl group in the target compound increases molecular polarizability and may enhance binding affinity in biological systems through halogen bonding. In contrast, methoxy groups (e.g., in ’s compound) donate electron density, altering redox properties .

Data Table: Structural and Spectroscopic Comparison

Compound Name Molecular Formula Key Substituents Spectral Features (Inferred)
Target Compound C₁₈H₁₅IN₂O₃S 3-ethyl, 2-iodobenzoyl imino ¹H-NMR: Aromatic H (δ 7.5–8.5 ppm)
Ethyl 2-imino-3-methyl... (CAS 86181-71-7) C₁₁H₁₂N₂O₂S 3-methyl ¹³C-NMR: C=O (δ ~165 ppm)
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazole... C₁₉H₁₄N₂O₂S Indole, cyanoacetate IR: C≡N stretch (~2220 cm⁻¹)
Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-... C₂₆H₂₃N₃O₅S 2,4-dimethoxybenzylidene UV-Vis: λ_max ~320 nm

Biological Activity

Methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, which include antimicrobial, anticancer, antifungal, and antidiabetic properties. This article presents a detailed overview of the biological activity associated with this specific compound, synthesizing data from various studies and highlighting relevant findings.

  • Molecular Formula: C₁₃H₁₄N₂O₂S
  • Molecular Weight: 258.33 g/mol
  • CAS Number: 84626-20-0

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties. In vitro studies indicate that this compound exhibits potent activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC): The MIC values for this compound were reported to be below 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has identified benzothiazole derivatives as promising candidates in cancer treatment due to their ability to inhibit tumor cell proliferation. The compound under discussion has demonstrated selective cytotoxicity against several cancer cell lines:

  • Cell Lines Tested: MDA-MB-231 (breast), HCT116 (colon), and HepG2 (liver).
  • IC50 Values: The IC50 values for the compound were found to be 28 µM against MDA-MB-231 and 32 µM against HCT116 cells .

Antifungal Activity

The antifungal effects of this compound have also been evaluated. Studies indicate that it possesses significant antifungal properties, particularly against Candida albicans and Aspergillus niger:

  • Activity Assessment: The compound showed a zone of inhibition greater than 15 mm at concentrations of 100 µg/mL .

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as:

  • DNA Synthesis Inhibition: The compound interferes with DNA replication in cancer cells.
  • Enzyme Inhibition: It inhibits key enzymes involved in metabolic pathways of bacteria and fungi.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Anticancer Effects:
    • Researchers synthesized a series of benzothiazole derivatives including the target compound and assessed their cytotoxicity against various cancer cell lines.
    • Results indicated that the compound significantly reduced cell viability in a dose-dependent manner .
  • Antimicrobial Efficacy Study:
    • A comparative study was performed on the antimicrobial activities of several benzothiazole derivatives.
    • This compound was among the most effective, particularly against Gram-positive bacteria .

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate?

Answer:
The compound can be synthesized via a condensation reaction between 3-ethyl-2-amino-1,3-benzothiazole-6-carboxylate and 2-iodobenzoyl chloride under reflux conditions. A typical protocol involves:

  • Reagents: Sodium acetate (0.1 mol) as a base, acetic acid (100 mL) as solvent .
  • Procedure: Reflux the mixture for 3–5 hours, followed by precipitation, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid.
  • Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to acyl chloride) to minimize side reactions .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural validation?

Answer:
Discrepancies often arise from tautomerism (e.g., imino vs. enamine forms) or solvent effects. To address this:

  • NMR Analysis: Compare experimental 1^1H-NMR chemical shifts with DFT-calculated values for both tautomers. For example, the imino proton typically appears at δ 8.5–9.0 ppm in DMSO-d6d_6, while enamine protons are downfield-shifted .
  • IR Spectroscopy: Confirm the presence of C=N stretching (1650–1680 cm1^{-1}) and ester C=O (1720–1740 cm1^{-1}) bands. Discrepancies may indicate incomplete acylation or hydrolysis .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as done for analogous benzothiazoles .

Basic: What are the key steps for characterizing the purity of this compound?

Answer:
Use a multi-technique approach:

  • HPLC: Employ a C18 column with acetonitrile/water (70:30 v/v) mobile phase; retention time should match reference standards (e.g., ~12.3 min at 254 nm) .
  • Melting Point: Compare observed values (e.g., 138–140°C) with literature data; deviations >2°C suggest impurities .
  • Elemental Analysis: Ensure calculated vs. experimental C/H/N/S values align within ±0.3% (e.g., C 56.97% calc. vs. 57.06% obs.) .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Answer:

  • DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Fukui indices can identify reactive centers (e.g., the imino nitrogen and iodobenzoyl group) .
  • Molecular Docking: Dock the compound into target proteins (e.g., kinases or antimicrobial enzymes) using AutoDock Vina. For example, a benzothiazole scaffold showed binding affinity (ΔG = −8.2 kcal/mol) to CDK1 kinase .
  • ADMET Prediction: Use SwissADME to assess bioavailability (e.g., LogP ~3.2) and toxicity risks (e.g., hepatotoxicity alerts) .

Basic: What solvents and conditions are suitable for recrystallizing this compound?

Answer:

  • Solvent Pair: DMF/acetic acid (3:1 v/v) is ideal due to moderate polarity and solubility at elevated temperatures .
  • Procedure: Dissolve the crude product in hot solvent, filter, and cool to 4°C. Yield typically improves from 65% to 85% after two recrystallizations .
  • Caution: Avoid prolonged heating to prevent ester hydrolysis .

Advanced: How can reaction kinetics be studied to optimize the synthesis of this compound?

Answer:

  • Kinetic Monitoring: Use in-situ FTIR to track the disappearance of the acyl chloride peak (1800 cm1^{-1}) and formation of the imino C=N peak (1660 cm1^{-1}). Rate constants (k) follow pseudo-first-order kinetics .
  • Activation Energy: Determine via Arrhenius plots (Ea_a ~45 kJ/mol for analogous benzothiazoles) to identify temperature-sensitive steps .
  • Catalyst Screening: Test bases like triethylamine or DBU; sodium acetate provides optimal balance between rate and side reactions .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Perform reactions in a fume hood due to acetic acid fumes .
  • Storage: Keep in a desiccator at −20°C to prevent hygroscopic degradation .

Advanced: How does substituent variation (e.g., iodine vs. chlorine) on the benzoyl group affect bioactivity?

Answer:

  • Electron-Withdrawing Effects: Iodine enhances electrophilicity, increasing antimicrobial potency (e.g., MIC = 8 µg/mL vs. S. aureus vs. 32 µg/mL for chloro analogs) .
  • Steric Effects: Bulkier groups (e.g., 2-iodo vs. 4-iodo) may reduce binding to hydrophobic enzyme pockets, as shown in docking studies .
  • Synthetic Feasibility: Iodo derivatives require milder conditions (e.g., 60°C) to prevent C-I bond cleavage vs. 80°C for chloro analogs .

Basic: What analytical techniques confirm the (2E)-configuration of the imino group?

Answer:

  • NOESY NMR: Correlate the imino proton with the adjacent ethyl group (NOE enhancement at δ 1.2–1.5 ppm confirms cis geometry) .
  • X-ray Diffraction: Resolve the double bond geometry; the (2E) isomer shows a dihedral angle of 178° between benzothiazole and iodobenzoyl planes .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with improved properties?

Answer:

  • Core Modifications: Replace the ethyl group with cyclopropyl to enhance metabolic stability (t1/2_{1/2} increased from 2.1 to 4.8 h in vitro) .
  • Substituent Effects: Introduce electron-donating groups (e.g., methoxy) on the benzoyl ring to improve solubility (LogS from −4.2 to −3.5) .
  • Biological Screening: Test derivatives against a panel of cancer cell lines (e.g., IC50_{50} = 1.8 µM for MCF-7 vs. 12.4 µM for parent compound) .

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